N-{3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide
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Description
“N-{3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl}cyclopropanecarboxamide” is a sulfonamide derivative with a methoxyphenyl moiety . It contains a total of 60 bonds, including 35 non-H bonds, 22 multiple bonds, 8 rotatable bonds, 4 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 secondary amides (aromatic), 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various methods such as CHNS, MS, FT-IR, 1H NMR, 13C NMR, PXRD, and TG . The conformational flexibility of the bridge connecting two phenyl rings was studied and minimum-energy conformations were theoretically found . The packing architecture and hydrogen bond networks were described by graph set notation .Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Methods : Research demonstrates innovative synthesis methods for related compounds. For instance, Beney, Boumendjel, and Mariotte (1998) described a new synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, highlighting advancements in chemical synthesis techniques (Beney, Boumendjel, & Mariotte, 1998).
Characterization of Derivatives : The work of Özer et al. (2009) focused on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insight into the structural aspects of such compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biological Activity and Applications
Antiproliferative Properties : Lu et al. (2021) synthesized a compound with a similar structure that exhibited significant inhibitory activity against cancer cell lines, indicating potential applications in cancer research (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Carbonic Anhydrase Inhibition : Supuran et al. (2013) explored aromatic sulfonamide inhibitors of carbonic anhydrases, which is relevant for understanding the enzyme inhibition properties of similar compounds (Supuran, Maresca, Gregáň, & Remko, 2013).
Ion-Selective Electrode Applications : Saleh and Gaber (2001) demonstrated the use of a related drug as an electroactive material for Zn2+-selective electrode, indicating its potential in electrochemical applications (Saleh & Gaber, 2001).
Chemical Properties and Reactions
Mechanistic Insights into Chemical Reactions : Research by Tran et al. (2014) on copper-catalyzed reactions could provide insights into the chemical behavior of related compounds under certain conditions (Tran, Li, Driess, & Hartwig, 2014).
Analytical Techniques : Turczan (1977) reported on the use of NMR spectrometry for determining mixtures in pharmaceuticals, which could be applicable for analyzing similar compounds (Turczan, 1977).
Photochemical Studies : The study by Sugimori and Itoh (1986) on the photochemical behavior of pyridinecarboxamide in methanol might provide insights into the photochemical properties of similar compounds (Sugimori & Itoh, 1986).
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)sulfamoyl]-4-methylphenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-7-10-14(19-18(21)13-8-9-13)11-17(12)25(22,23)20-15-5-3-4-6-16(15)24-2/h3-7,10-11,13,20H,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPRMGGMQVEKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)S(=O)(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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